molecular formula C14H12ClN3O3S B1672534 Fenquizone CAS No. 20287-37-0

Fenquizone

Cat. No. B1672534
CAS RN: 20287-37-0
M. Wt: 337.8 g/mol
InChI Key: HXRPWNPBWOLFPN-UHFFFAOYSA-N
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Description

Fenquizone is a diuretic, part of the class of low-ceiling sulfonamide diuretics . It is primarily used in the treatment of oedema and hypertension .


Synthesis Analysis

Quinazoline derivatives, which include Fenquizone, have drawn significant attention in synthesis and bioactivities research . The synthesis of quinazolinones is mainly cyclisation from bifunctional intermediates . Two series of quinazolinone compounds were designed and synthesized as cytotoxic agents .


Molecular Structure Analysis

The molecular formula of Fenquizone is C14H12ClN3O3S . Its average mass is 337.781 Da and its monoisotopic mass is 337.028778 Da . X-ray crystallography has been used as a powerful technique to determine the three-dimensional molecular structure of small molecule compounds .


Chemical Reactions Analysis

The automated generation of reaction networks and the automated prediction of synthetic trees require the definition of possible transformations a molecule can undergo . One way of doing this is by using reaction templates .


Physical And Chemical Properties Analysis

Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials . The chemical properties of a biomaterial directly contribute to its interaction with biological environments .

Scientific Research Applications

1. Antihypertensive Efficacy

Fenquizone has been studied for its efficacy in treating hypertension. A double-blind crossover study compared fenquizone with chlorthalidone in patients with essential hypertension. Fenquizone proved to be more active on systolic blood pressure and showed a significant decrease in symptoms like headache and dizziness due to hypertension, without undesirable side effects (Angelino et al., 1985). Another study confirmed fenquizone's significant antihypertensive effect, noting that it lowered the clinostatic arterial diastolic pressure in a more gradual and continuous way compared to chlorthalidone and did not affect potassium and cholesterol levels (Pasotti et al., 1981).

2. Hemodynamic and Humoral Effects

Fenquizone's effects on hemodynamics and humoral aspects in patients with mild essential hypertension were evaluated over a year-long treatment. It was found that responders to fenquizone treatment exhibited a greater increase in forearm blood flow and a more significant decrease in forearm vascular resistance. Importantly, there was a significant relationship between the reduction in diastolic blood pressure and the fall in vascular resistance, highlighting fenquizone's role in modifying hemodynamic responses (Costa et al., 1990).

3. Pharmacokinetic Profile

A pharmacokinetic study of fenquizone conducted with single oral doses in healthy volunteers revealed that fenquizone was readily absorbed from the gut, with peak plasma levels detected on average at 3 hours after dosing. The study highlighted fenquizone's pharmacokinetic profile as an "intermediate-acting" diuretic suitable for maintenance therapy, particularly in the management of essential hypertension (Maggi et al., 1985).

4. Site of Action in Pharmacological Actions

Research comparing fenquizone with other diuretics in various animal models revealed similarities in changes in sodium and potassium excretion and urine volume, resembling the effects of thiazide diuretics. The study suggested fenquizone's predominant effects occur at the cortical diluting segment of the nephron (Ferrando et al., 1981).

5. Comparison with Other Diuretic and Antihypertensive Drugs

A clinical trial assessing the effectiveness of fenquizone compared to furosemide and chlorthalidone in patients with hypertension and edematous cardiac, renal, and liver diseases showed that fenquizone has a comparable hypertensive activity to these drugs. The study underscored fenquizone's ability to exert hypotensive action at low doses without the characteristic secondary effects of diuretics, making it suitable for long-term treatments (Tiberi & Corinaldesi, 1981).

Safety And Hazards

According to the safety data sheet, Fenquizone may increase the excretion rate of certain substances which could result in a lower serum level and potentially a reduction in efficacy . In case of accidental release, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Future Directions

Due to the pharmacological activities of quinazoline and quinazolinone scaffolds, it has aroused great interest in medicinal chemists for the development of new drugs or drug candidates . The pharmacological activities of quinazoline and its related scaffolds include anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia . This has led to the development of hybrid analogues with improved potency by combining two or more pharmacophores of bioactive scaffolds .

properties

IUPAC Name

7-chloro-4-oxo-2-phenyl-2,3-dihydro-1H-quinazoline-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O3S/c15-10-7-11-9(6-12(10)22(16,20)21)14(19)18-13(17-11)8-4-2-1-3-5-8/h1-7,13,17H,(H,18,19)(H2,16,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDTUXMDTSTPQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2NC3=CC(=C(C=C3C(=O)N2)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10864933
Record name 7-Chloro-4-oxo-2-phenyl-1,2,3,4-tetrahydroquinazoline-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10864933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fenquizone

CAS RN

20287-37-0
Record name Fenquizone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20287-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenquizone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020287370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenquizone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13708
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name 7-Chloro-4-oxo-2-phenyl-1,2,3,4-tetrahydroquinazoline-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10864933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fenquizone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.702
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENQUIZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJ1U13R8IK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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